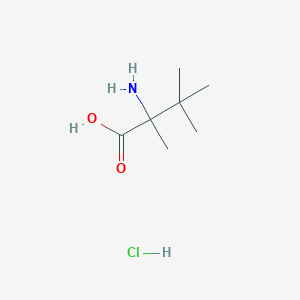
2-(4-Amino-2-fluorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-2-fluorophenyl)acetic acid is a compound with the molecular formula C8H8FNO2 . It is used as a chiral derivatizing agent for determining the enantiomeric composition of chiral, nonracemic compounds .
Synthesis Analysis
The synthesis of 2-(4-Amino-2-fluorophenyl)acetic acid involves the use of 2,5-two fluoro-4-aminophenyl acetic acids, which are dissolved in a 40% fluoroboric acid solution. Sodium nitrite is then added to form a diazonium salt crude product. The diazonium salt and Sodium Fluoride are mixed for thermal degradation .
Molecular Structure Analysis
The molecular structure of 2-(4-Amino-2-fluorophenyl)acetic acid consists of a benzene ring with an amino group and a fluorine atom attached to it. The benzene ring is further connected to an acetic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Amino-2-fluorophenyl)acetic acid include a density of 1.4±0.1 g/cm³, a boiling point of 352.4±27.0 °C at 760 mmHg, and a flash point of 166.9±23.7 °C. It has a molar refractivity of 41.6±0.3 cm³ and a molar volume of 123.4±3.0 cm³ .
Applications De Recherche Scientifique
Intermediate in Chemical Synthesis
“2-(4-Amino-2-fluorophenyl)acetic acid” can serve as an intermediate in the synthesis of other complex organic compounds . Its unique structure, containing both an amino group and a carboxylic acid group, makes it a versatile building block in organic synthesis.
Fluorescent Probe Development
Fluorophenylacetic acid derivatives have been used in the development of fluorescent probes . These probes are sensitive, selective, and non-toxic, providing a new solution in biomedical research, environmental monitoring, and food safety .
Structural Modification of Natural Products
Amino acids, including those with fluorophenylacetic acid structures, have been used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
Production of Fluorinated Anesthetics
Fluorophenylacetic acid derivatives have been used as intermediates in the production of fluorinated anesthetics . The fluorine atom can enhance the potency and stability of anesthetics.
Biochemical Reagent
“2-(4-Amino-2-fluorophenyl)acetic acid” can be used as a biochemical reagent in life science related research . It can be used as a biological material or organic compound for various experiments.
Advanced Battery Science
There is potential for “2-(4-Amino-2-fluorophenyl)acetic acid” to be used in advanced battery science . The specific application in this field would need further research.
Safety and Hazards
Orientations Futures
While there is limited information on the future directions of 2-(4-Amino-2-fluorophenyl)acetic acid, it is worth noting that indole derivatives, which are structurally similar, have been found to possess various biological activities. This suggests that 2-(4-Amino-2-fluorophenyl)acetic acid could potentially be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
2-(4-amino-2-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENIGBRUGRNUDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596334 |
Source


|
| Record name | (4-Amino-2-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-2-fluorophenyl)acetic acid | |
CAS RN |
914224-31-0 |
Source


|
| Record name | (4-Amino-2-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)







![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)
![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)



